REACTION_CXSMILES
|
[CH:1](=[O:17])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH:18]([CH:20]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O>C1(C)C=CC=CC=1>[CH:1](=[O:17])/[CH:2]=[CH:3]/[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:18][CH3:20]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C=CCCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted five times with 100 ml of ether
|
Type
|
CUSTOM
|
Details
|
The extract is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Name
|
|
Type
|
|
Smiles
|
C(\C=C\CCCCCCCCCCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |